3,6-Dichloro-4-(pyridin-4-YL)pyridazine
Overview
Description
3,6-Dichloro-4-(pyridin-4-YL)pyridazine is a useful research compound. Its molecular formula is C9H5Cl2N3 and its molecular weight is 226.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metal Complex Formation
3,6-Di(pyridin-2-yl)pyridazines, including derivatives of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, have been noted for their ability to coordinate with metals, forming complex structures. These properties make them interesting for the self-assembly into grid-like metal complexes with copper(I) or silver(I) ions, offering potential applications in material science and coordination chemistry (Hoogenboom, Moore, & Schubert, 2006).
Synthesis of Functionalized Pyridazine Derivatives
Pyridazine derivatives, including this compound, have been the focus of various synthetic studies. One study discussed the synthesis of functionalized pyridazine derivatives, which have potential applications in medicinal chemistry, demonstrating the versatility and utility of these compounds in synthesizing new molecular entities (Singh, Bhatia, Pani, & Gupta, 2020).
Crystal Structure and Interaction Analysis
Studies have also been conducted on the crystal structure and interaction energy of this compound derivatives. These studies provide insights into the molecular and crystal structure of these compounds, which is crucial for understanding their physical and chemical properties and potential applications in material science (Filali et al., 2019).
Water Oxidation Catalysts
A study involving the synthesis of Ru complexes using a ligand derived from this compound demonstrated the application of these complexes in water oxidation, a crucial process in artificial photosynthesis and energy conversion (Zong & Thummel, 2005).
Supramolecular Chemistry
This compound and its derivatives have also been utilized in supramolecular chemistry. For instance, their ability to form [2x2] supramolecular grids with copper(I) and silver(I) ions has been explored, highlighting their potential in the development of novel supramolecular structures (Happ et al., 2011).
Optoelectronic Applications
In the field of optoelectronics, pyridazine-based materials, including those derived from this compound, have been synthesized and evaluated for their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs). These studies underscore the significance of pyridazine derivatives in the development of new materials for electronic and photonic devices (Liu et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
3,6-dichloro-4-pyridin-4-ylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3/c10-8-5-7(9(11)14-13-8)6-1-3-12-4-2-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEFKPDASJTVDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NN=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611213 | |
Record name | 3,6-Dichloro-4-(pyridin-4-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202931-70-2 | |
Record name | 3,6-Dichloro-4-(pyridin-4-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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